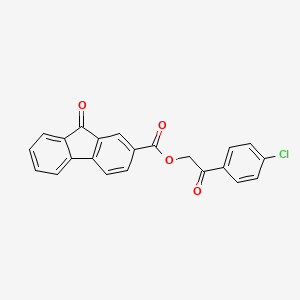
3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide
説明
3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Inhibition of HDACs by CI-994 leads to increased acetylation of histones, which results in chromatin relaxation and increased gene expression. CI-994 has been studied extensively for its potential use as an anticancer agent, as well as for its effects on other diseases and conditions.
作用機序
3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide inhibits HDAC enzymes, leading to increased acetylation of histones and increased gene expression. This results in a variety of effects, including cell cycle arrest and apoptosis in cancer cells, as well as neuroprotective effects in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis through a variety of mechanisms, including upregulation of p21 and downregulation of cyclin D1. In models of neurodegenerative diseases, 3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has been shown to have neuroprotective effects through a variety of mechanisms, including upregulation of BDNF and inhibition of inflammatory pathways.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted effects on gene expression. However, one limitation is its potential toxicity, as it has been shown to induce cell death in non-cancerous cells at high concentrations.
将来の方向性
There are many potential future directions for research on 3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide. One area of interest is its potential use in combination with other anticancer agents, as it has been shown to enhance the effects of cisplatin and paclitaxel. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and delivery method for 3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide in humans.
科学的研究の応用
3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has also been shown to enhance the effects of other anticancer agents, such as cisplatin and paclitaxel.
In addition to its potential use as an anticancer agent, 3-(2-chlorophenyl)-5-methyl-N-(1-propyl-4-piperidinyl)-4-isoxazolecarboxamide has also been studied for its effects on other diseases and conditions. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, as well as potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-propylpiperidin-4-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-3-10-23-11-8-14(9-12-23)21-19(24)17-13(2)25-22-18(17)15-6-4-5-7-16(15)20/h4-7,14H,3,8-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEIDDCXKPCZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4835796.png)
![N-(3-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4835806.png)
![4-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4835816.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4835820.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4835830.png)
![2-iodo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4835831.png)
![N-[3-(1-azepanyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4835854.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4835858.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-3-ethyl-4(3H)-quinazolinone](/img/structure/B4835865.png)
![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4835869.png)

![methyl 10-cyclopropyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4835897.png)
![1-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835903.png)